molecular formula C13H26O4 B1671684 Monocaprin CAS No. 26402-22-2

Monocaprin

Cat. No.: B1671684
CAS No.: 26402-22-2
M. Wt: 246.34 g/mol
InChI Key: LKUNXBRZDFMZOK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,3-Dihydroxypropyl decanoate, also known as Monocaprin, is a natural product that can be isolated from the root of Angelica dahurica The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that fatty acids can act as natural specific inhibitors of the proto-oncogenic protein shp2 . It is plausible that this compound may interact with its targets in a similar manner, leading to changes in cellular processes. More research is required to confirm this hypothesis and elucidate the exact mode of action.

Biochemical Pathways

Given its potential role as an inhibitor of the proto-oncogenic protein Shp2 , it may be involved in pathways related to cell growth and differentiation

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that this compound may have good bioavailability. More comprehensive pharmacokinetic studies are needed to confirm this and provide a detailed understanding of the compound’s behavior in the body.

Result of Action

Given its potential role as an inhibitor of the proto-oncogenic protein Shp2 , it may have effects on cell growth and differentiation

Preparation Methods

Synthetic Routes and Reaction Conditions: : Monoctanoin Component B can be synthesized through the esterification of glycerol with decanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: : Industrial production of Monoctanoin Component B often involves the use of coconut oil as a starting material. The oil is hydrolyzed to yield glycerol and fatty acids, which are then esterified to produce the desired monoglyceride. This method is advantageous due to the availability and cost-effectiveness of coconut oil .

Chemical Reactions Analysis

Types of Reactions: : Monoctanoin Component B undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : Monoctanoin Component B is used as a model compound in studies involving esterification and hydrolysis reactions. It serves as a reference compound for understanding the behavior of monoglycerides in different chemical environments .

Biology: : In biological research, Monoctanoin Component B is studied for its role in lipid metabolism and its effects on cellular processes. It is used to investigate the mechanisms of lipid absorption and transport in cells .

Medicine: : Monoctanoin Component B has been used to dissolve cholesterol gallstones by direct biliary infusion. It is also being explored for its potential therapeutic effects in treating other lipid-related disorders .

Industry: : In the industrial sector, Monoctanoin Component B is used as an emulsifying agent in food and cosmetic products. Its ability to stabilize emulsions makes it valuable in the formulation of various consumer goods .

Properties

IUPAC Name

2,3-dihydroxypropyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUNXBRZDFMZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891378
Record name 1-Monodecanoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-23-8, 26402-22-2, 69070-60-6
Record name 1-Decanoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2277-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Monoctanoin component B
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl monocaprate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, monoester with 1,2,3-propanetriol
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Record name 1-Monodecanoylglycerol
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Record name Decanoic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319
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Record name Decanoic acid, ester with triglycerol trioctanoate
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Record name 2,3-Dihydroxypropyl decanoate
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Record name GLYCERYL 1-CAPRATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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